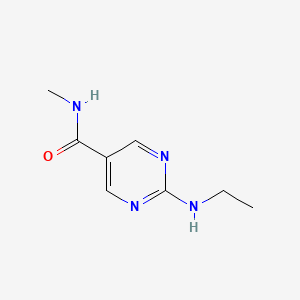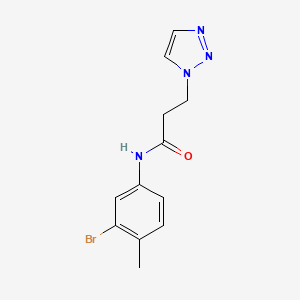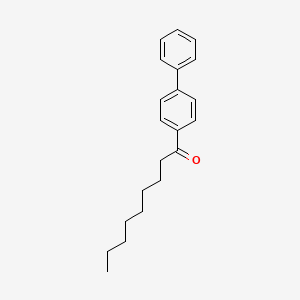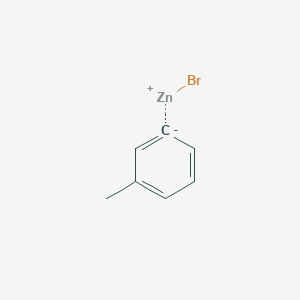
3-(4-Penten-1-oxy)phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE, 0.25 M in tetrahydrofuran (THF) is an organozinc compound. Organozinc compounds are widely used in organic synthesis due to their reactivity and selectivity. This particular compound is a solution in THF, a common solvent in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE typically involves the reaction of 3-(4-PENTEN-1-OXY)BROMOBENZENE with zinc in the presence of a catalyst. The reaction is carried out in THF to stabilize the organozinc compound. The process involves:
Reacting 3-(4-PENTEN-1-OXY)BROMOBENZENE with Zinc: This step forms the organozinc intermediate.
Catalyst Addition: A catalyst such as palladium or nickel is often used to facilitate the reaction.
Stabilization in THF: The final product is stabilized in THF to maintain its reactivity and prevent decomposition.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
3-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Reagents: Common reagents include aryl halides, alkyl halides, and various nucleophiles.
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents like THF or dimethylformamide (DMF) are used to dissolve the reactants.
Major Products
The major products formed from reactions involving this compound include substituted aromatic compounds and biaryl compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
3-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: It can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: Its derivatives are explored for potential pharmaceutical applications, including drug development.
Industry: It is used in the production of fine chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism by which 3-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved include:
Transmetalation: Transfer of the organozinc group to a metal catalyst.
Oxidative Addition and Reductive Elimination: Key steps in coupling reactions where the metal catalyst cycles between oxidation states to form new bonds.
相似化合物的比较
Similar Compounds
Phenylzinc Bromide: Another organozinc compound used in similar reactions.
Benzylzinc Bromide: Used in the synthesis of benzyl derivatives.
Cyclohexylzinc Bromide: Utilized in the formation of cyclohexyl compounds.
Uniqueness
3-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE is unique due to its specific structure, which includes a penten-1-oxy group. This structural feature imparts distinct reactivity and selectivity, making it valuable for specific synthetic applications that other organozinc compounds may not be suitable for.
属性
分子式 |
C11H13BrOZn |
|---|---|
分子量 |
306.5 g/mol |
IUPAC 名称 |
bromozinc(1+);pent-4-enoxybenzene |
InChI |
InChI=1S/C11H13O.BrH.Zn/c1-2-3-7-10-12-11-8-5-4-6-9-11;;/h2,4-5,8-9H,1,3,7,10H2;1H;/q-1;;+2/p-1 |
InChI 键 |
UVALTYVIWAECTN-UHFFFAOYSA-M |
规范 SMILES |
C=CCCCOC1=CC=C[C-]=C1.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



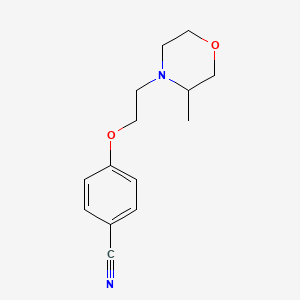
![5,6-Bis-(3,5-dimethyl-pyrazol-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14890511.png)
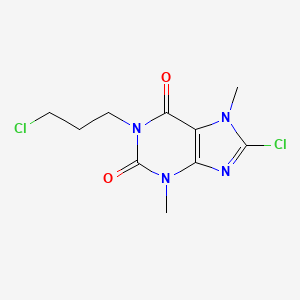

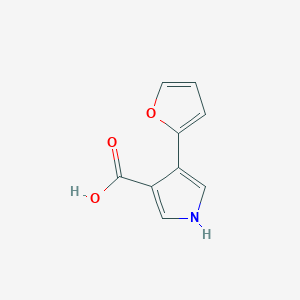

![2-[(3'-Methoxypropoxy)methyl]phenylZinc bromide](/img/structure/B14890532.png)
